molecular formula C38H40Cl2N6O2 B045205 BiCAPPA CAS No. 119662-55-4

BiCAPPA

Katalognummer B045205
CAS-Nummer: 119662-55-4
Molekulargewicht: 683.7 g/mol
InChI-Schlüssel: GUTKNTSGEOMFPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BiCAPPA is the first bivalent antiprion ligand . It can decrease the infectious conformational form of prion protein (PrP Sc) from scrapie-infected cells .


Synthesis Analysis

BiCAPPA is synthesized through several steps, including the reaction of cysteamine with ethylene glycol diglycidyl ether to form bis(carboxylatomethyl)aminoacetylcysteamine (BCAAC), followed by the reaction of BCAAC with diethyl chlorophosphate to form BiCAPPA.


Molecular Structure Analysis

The molecular formula of BiCAPPA is C38H40Cl2N6O2 . The InChI is InChI=1S/C38H40Cl2N6O2/c1-47-27-7-11-33-31 (23-27)37 (29-9-5-25 (39)21-35 (29)43-33)41-13-3-15-45-17-19-46 (20-18-45)16-4-14-42-38-30-10-6-26 (40)22-36 (30)44-34-12-8-28 (48-2)24-32 (34)38/h5-12,21-24H,3-4,13-20H2,1-2H3, (H,41,43) (H,42,44) .


Physical And Chemical Properties Analysis

BiCAPPA has a molecular weight of 683.7 g/mol . It is a solid compound with a yellow to orange color . The solubility of BiCAPPA in DMSO is approximately 4.65 mg/mL .

Wissenschaftliche Forschungsanwendungen

  • Medical Imaging and Cellular Therapeutics

    BiCAPPA microcapsules containing barium sulfate and bismuth sulfate are used for noninvasive monitoring of cellular therapeutics and their immunoisolation (Barnett et al., 2006).

  • Food Technology

    BiCAPPA aims to develop bacterial cellulose/cashew gum films as probiotic carriers for food applications (Oliveira-Alcântara et al., 2020).

  • Respiratory Therapy

    BiCAPPA has been extensively studied in the context of respiratory therapy. Key findings include:

    • Effective treatment of Obstructive Sleep Apnea Syndrome (OSAS) with hypercapnia by reducing CO2 accumulation and apnea events (Laursen et al., 1998).
    • Reduction of intubation rates and mortality in acute, severe COPD exacerbations (da Silva & Santana, 2017).
    • Improvement in ventilation function and facilitation of extubation in COPD patients with hypercapnic respiratory failure (Luo, Cheng, & Zhou, 2001).
    • Prevention of intubation in myasthenic crisis patients without overt hypercapnia (Rabinstein & Wijdicks, 2002).
    • Enhancement of blood gas exchange parameters and reduction of dyspnea and fatigue in hypercapnic COPD patients during exercise (Sheetal, 2016).
  • Clinical Applications in Respiratory Failure

    BiCAPPA has shown effectiveness in various clinical settings, such as:

    • Improving hypoxia and hypercapnia, reducing heart rate and respiratory rate in respiratory failure (Xin, 2012).
    • Facilitating rapid recovery of consciousness in COPD patients with hypercapnic encephalopathy (Briones Claudett et al., 2013).
    • Reducing the rate of endotracheal intubation and hospital stay in hypercapnia patients (Mao-fen, 2005).
  • Research and Data Management

    In a broader application, the Research Electronic Data Capture (REDCap) software supports a wide range of translational research projects. It is a metadata-driven solution that facilitates research data management and is used by a growing collaborative network of partner institutions (Harris et al., 2009).

Eigenschaften

IUPAC Name

6-chloro-N-[3-[4-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]piperazin-1-yl]propyl]-2-methoxyacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40Cl2N6O2/c1-47-27-7-11-33-31(23-27)37(29-9-5-25(39)21-35(29)43-33)41-13-3-15-45-17-19-46(20-18-45)16-4-14-42-38-30-10-6-26(40)22-36(30)44-34-12-8-28(48-2)24-32(34)38/h5-12,21-24H,3-4,13-20H2,1-2H3,(H,41,43)(H,42,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTKNTSGEOMFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN4CCN(CC4)CCCNC5=C6C=C(C=CC6=NC7=C5C=CC(=C7)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431402
Record name BiCAPPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BiCAPPA

CAS RN

119662-55-4
Record name BiCAPPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(6-chloro-2-methoxy-9-acridinyl)-1,4-piperazinedipropanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BiCAPPA
Reactant of Route 2
Reactant of Route 2
BiCAPPA
Reactant of Route 3
Reactant of Route 3
BiCAPPA
Reactant of Route 4
Reactant of Route 4
BiCAPPA
Reactant of Route 5
Reactant of Route 5
BiCAPPA
Reactant of Route 6
Reactant of Route 6
BiCAPPA

Citations

For This Compound
9
Citations
S Bongarzone, HNA Tran, A Cavalli… - Journal of Medicinal …, 2010 - ACS Publications
… Notably, 6-chloro-1,2,3,4-tetrahydroacridine 10 showed an EC 50 of 0.17 μM, which was lower than that displayed by reference compound BiCappa. More importantly, 10 possessed …
Number of citations: 43 pubs.acs.org
ML Bolognesi, S Bongarzone, S Aulic… - Future Medicinal …, 2015 - Future Science
… (B) Prion fibril formation inhibitory activity in vitro for 1 and Bicappa (… Bicappa and 1 (1 μM) on ScGT1, evaluated by TBARS formation. Trolox was used as a positive control and Bicappa …
Number of citations: 9 www.future-science.com
E Uliassi, F Prati, S Bongarzone… - Design of Hybrid Molecules …, 2017 - Elsevier
… caused persistent clearance of PK-resistant PrP Sc from scrapie-infected cells, with an outstanding EC 50 of 40 nM (ten times better than the well-known antiprion compound Bicappa …
Number of citations: 9 www.sciencedirect.com
S Bongarzone, ML Bolognesi - Expert opinion on drug discovery, 2011 - Taylor & Francis
… The introduction of a piperazine linker, as in 35 (BiCappa), led to strong and selective activity against Plasmodium (35, IC 50 = 8 – 18 nM; 2, IC 50 = 20 – 267 nM) Citation[65]. …
Number of citations: 101 www.tandfonline.com
HN Ai Tran - 2011 - iris.sissa.it
In protein folding, the three-dimensional (3D) structure of a protein is determined by its amino acid sequence and the biological function of a protein depends on its 3D structure. …
Number of citations: 4 iris.sissa.it
S Bongarzone - 2011 - iris.sissa.it
Prion diseases are a group of invariably fatal disorders, for which there is no cure. Despite their rare incidence in humans, prion diseases have captured very large attention from the …
Number of citations: 5 iris.sissa.it
M Pissarek - World Journal of Neuroscience, 2017 - scirp.org
PET (positron emission tomography) in vivo imaging of cerebral conformational diseases is essentially based on non-peptide small molecule ligands used to detect early alterations in …
Number of citations: 1 www.scirp.org
K Venko, Š Župerl, M Novič - Molecular diversity, 2014 - Springer
We have developed computational structure–activity models for the prediction of antiprion activity of compounds with known molecular structure. The aim is to apply the developed …
Number of citations: 14 link.springer.com
R Morrison - co1.warbletoncouncil.org
U tiuria di plegamentu di membrana prupone chì e membrane di l'organettu sò uriginate da l'espansione è l'invaginazione di a membrana plasmatica. JD Robertson, un pionieru in …
Number of citations: 0 co1.warbletoncouncil.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.